molecular formula C9H19BN2O4 B12407659 [(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid

[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid

Cat. No.: B12407659
M. Wt: 230.07 g/mol
InChI Key: JFQHYAGISMLDGO-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while reduction may yield boronic alcohols.

Mechanism of Action

The mechanism of action of [(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid involves its interaction with specific molecular targets and pathways. As a boronic acid derivative, it can form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective protease inhibitor, as it can bind to the active site of proteases and inhibit their activity .

Properties

Molecular Formula

C9H19BN2O4

Molecular Weight

230.07 g/mol

IUPAC Name

[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid

InChI

InChI=1S/C9H19BN2O4/c1-2-3-4-5-9(14)12-7(10(15)16)6-8(11)13/h7,15-16H,2-6H2,1H3,(H2,11,13)(H,12,14)/t7-/m1/s1

InChI Key

JFQHYAGISMLDGO-SSDOTTSWSA-N

Isomeric SMILES

B([C@@H](CC(=O)N)NC(=O)CCCCC)(O)O

Canonical SMILES

B(C(CC(=O)N)NC(=O)CCCCC)(O)O

Origin of Product

United States

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